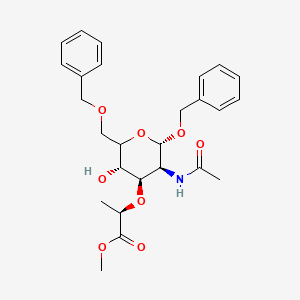

Methyl 2,3,4,6-Tetra-O-benzyl-a-D-mannopyranoside

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

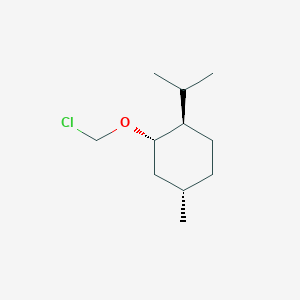

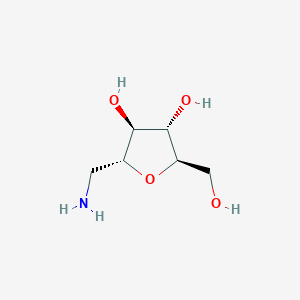

Methyl 2,3,4,6-Tetra-O-benzyl-a-D-mannopyranoside (MTBMP) is a synthetic carbohydrate molecule that has been studied extensively for its potential applications in the field of biomedical research. MTBMP is a derivative of the naturally occurring sugar mannose, and has been found to have several interesting properties that make it a promising tool for scientific research.

Applications De Recherche Scientifique

Organic Synthesis

Specific Scientific Field

Summary of the Application

“Methyl 2,3,4,6-Tetra-O-benzyl-α-D-glucopyranoside” is a compound useful in organic synthesis .

Results or Outcomes

The outcomes of using this compound in organic synthesis would also depend on the specific reaction or process. The compound can act as an intermediate in various reactions, potentially leading to a wide range of products .

Preparation of Other Compounds

Specific Scientific Field

Summary of the Application

“Methyl 2,3,4,6-Tetra-O-benzyl-α-D-glucopyranoside” can be used in the preparation of other compounds, such as “2,3,4,6-Tetra-O-benzyl-d-mannose” and "2,3,4,6-Tetra-O-benzyl-α-d-glucopyranose" .

Methods of Application or Experimental Procedures

In one study, “2,3,4,6-Tetra-O-benzyl-α-d-glucopyranose” was condensed with methanol, cyclohexanol, and methyl 2,3,4-tri-O-benzyl-α-d-glucopyranoside to give corresponding β-glucosides .

Results or Outcomes

The condensation process resulted in the formation of corresponding β-glucosides .

Biomedical Field

Specific Scientific Field

Summary of the Application

“Methyl 2,3,4,6-tetra-O-benzyl-D-mannopyranoside” is a compound of significant importance in the biomedical field. It assumes a pivotal role in drug development .

Results or Outcomes

The outcomes of using this compound in the biomedical field would also depend on the specific research or process. Particularly, its involvement in synthesizing groundbreaking antiviral and anticancer agents cannot be overlooked .

Preparation of α-glucopyranosyl Chloride

Summary of the Application

“Methyl 2,3,4,6-Tetra-O-benzyl-α-D-glucopyranoside” can be used in the preparation of the α-glucopyranosyl chloride .

Results or Outcomes

The outcomes of using this compound in the preparation of α-glucopyranosyl chloride would also depend on the specific reaction or process .

Propriétés

IUPAC Name |

(2S,3S,4S,5R,6R)-2-methoxy-3,4,5-tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H38O6/c1-36-35-34(40-25-30-20-12-5-13-21-30)33(39-24-29-18-10-4-11-19-29)32(38-23-28-16-8-3-9-17-28)31(41-35)26-37-22-27-14-6-2-7-15-27/h2-21,31-35H,22-26H2,1H3/t31-,32-,33+,34+,35+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXEBJCKOMVGYKP-VABIIVNOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1C(C(C(C(O1)COCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@@H]1[C@H]([C@H]([C@@H]([C@H](O1)COCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H38O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

554.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2,3,4,6-Tetra-O-benzyl-a-D-mannopyranoside | |

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

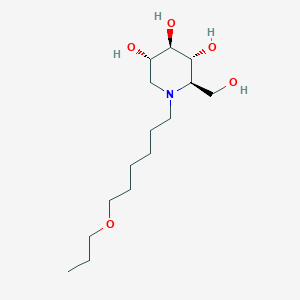

![S-Ethyl 6-(5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)hexanethioate](/img/structure/B1139867.png)

![Bicyclo[3.2.1]octane-1-carbonyl chloride, 8,8-dimethyl-2-oxo-, (1S)- (9CI)](/img/no-structure.png)